molecular formula C19H22N2O3S2 B4176945 4-[allyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide

4-[allyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide

Cat. No. B4176945
M. Wt: 390.5 g/mol
InChI Key: GMHLIRFUGHKROV-UHFFFAOYSA-N
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Description

4-[allyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide, also known as AMTB, is a synthetic compound that acts as a selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) ion channel. TRPA1 is a member of the transient receptor potential (TRP) family of ion channels, which play important roles in sensory and pain signaling. AMTB has been widely studied for its potential use in treating pain and inflammation.

Mechanism of Action

4-[allyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide acts as a selective antagonist of TRPA1 channels, which are activated by a variety of stimuli, including cold, heat, and chemical irritants. By blocking TRPA1 channels, 4-[allyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide prevents the influx of calcium ions into cells, which reduces the activation of downstream signaling pathways that contribute to pain and inflammation.
Biochemical and physiological effects:
In addition to its effects on TRPA1 channels, 4-[allyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has been shown to have other biochemical and physiological effects. For example, 4-[allyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. 4-[allyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has also been shown to reduce the release of cytokines and chemokines that contribute to inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[allyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide in lab experiments is its selectivity for TRPA1 channels, which allows for the specific study of this ion channel in isolation. However, one limitation of using 4-[allyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide is that it may have off-target effects on other ion channels or enzymes, which could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 4-[allyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide and TRPA1 channels. One area of interest is the development of more selective TRPA1 antagonists that can be used in clinical settings to treat pain and inflammation. Another area of interest is the study of TRPA1 channels in non-neuronal cells, such as immune cells, where they may play important roles in inflammation and immunity. Finally, there is growing interest in the role of TRPA1 channels in cancer, where they may contribute to tumor growth and metastasis. Further research on the function and regulation of TRPA1 channels could lead to the development of new therapies for a variety of diseases.

Scientific Research Applications

4-[allyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has been used extensively in scientific research to study the function and regulation of TRPA1 channels. TRPA1 channels are involved in a variety of physiological processes, including pain sensation, inflammation, and airway constriction. By blocking TRPA1 channels, 4-[allyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide has been shown to reduce pain and inflammation in animal models of disease.

properties

IUPAC Name

4-[methylsulfonyl(prop-2-enyl)amino]-N-(2-phenylsulfanylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2/c1-3-14-21(26(2,23)24)17-11-9-16(10-12-17)19(22)20-13-15-25-18-7-5-4-6-8-18/h3-12H,1,13-15H2,2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHLIRFUGHKROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NCCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[allyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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